4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine
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Overview
Description
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple heterocyclic rings.
Preparation Methods
The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves several stepsThe triazolo[4,3-b]pyridazine moiety is then synthesized separately and coupled with the imidazo[1,2-b]pyridazine core through a series of reactions involving piperidine as a linker .
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic route to ensure high yield and purity. This would include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions where the heterocyclic rings are activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but typically involve modifications to the heterocyclic rings or the tert-butyl group .
Scientific Research Applications
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: The compound is studied for its potential to inhibit specific enzymes and proteins involved in cellular processes.
Mechanism of Action
The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves the inhibition of TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of the kinase, preventing its activation and subsequent signaling pathways. This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine include other imidazo[1,2-b]pyridazine derivatives and triazolo[4,3-b]pyridazine compounds. These compounds share structural similarities but differ in their substituents and specific biological activities. For example, takinib is a known TAK1 inhibitor with a different substitution pattern, resulting in varying potency and selectivity .
Properties
Molecular Formula |
C22H28N8O |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C22H28N8O/c1-15-24-25-19-5-6-20(26-30(15)19)28-11-9-16(10-12-28)14-31-21-8-7-18-23-17(22(2,3)4)13-29(18)27-21/h5-8,13,16H,9-12,14H2,1-4H3 |
InChI Key |
ISVSOAVYXLVMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NN5C=C(N=C5C=C4)C(C)(C)C |
Origin of Product |
United States |
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